Tenofovir Dimer Triethylammonium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

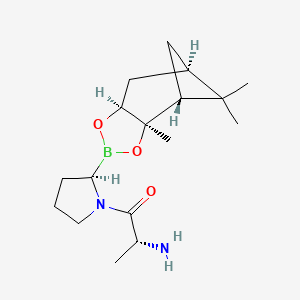

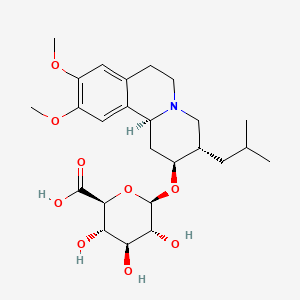

Tenofovir Dimer Triethylammonium Salt is a compound that belongs to the family of tenofovir-based antiviral agents. It is a dimer of tenofovir, which is a reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . The molecular formula of this compound is C30H56N12O7P2, and it has a molecular weight of 758.79 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Dimer Triethylammonium Salt involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The key transformation in the synthesis is a convergent one-step procedure that improves the yield and eliminates the need for problematic reagents like magnesium tert-butoxide . The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, and it involves rigorous quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: Tenofovir Dimer Triethylammonium Salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced antiviral activity and improved pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Tenofovir Dimer Triethylammonium Salt has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is used in the development of antiviral therapies for HIV and hepatitis B infections . The compound is also used in the study of molecularly imprinted polymers for drug delivery systems .

Wirkmechanismus

The mechanism of action of Tenofovir Dimer Triethylammonium Salt involves its conversion to tenofovir diphosphate, which acts as an obligate chain terminator against HIV reverse transcriptase and hepatitis B virus DNA polymerase . The compound targets the viral enzymes and inhibits their activity, thereby preventing the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Tenofovir Dimer Triethylammonium Salt include tenofovir disoproxil fumarate and tenofovir alafenamide . These compounds are also used as antiviral agents and have similar mechanisms of action.

Uniqueness: What sets this compound apart from other similar compounds is its dimeric structure, which enhances its antiviral activity and stability . Additionally, the triethylammonium salt form improves its solubility and bioavailability, making it a more effective therapeutic agent .

Eigenschaften

Molekularformel |

C30H56N12O7P2 |

|---|---|

Molekulargewicht |

758.8 g/mol |

IUPAC-Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C18H26N10O7P2.2C6H15N/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28;2*1-4-7(5-2)6-3/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24);2*4-6H2,1-3H3/t11-,12-;;/m1../s1 |

InChI-Schlüssel |

QXLYCPMYFACIIL-MBORUXJMSA-N |

Isomerische SMILES |

CCN(CC)CC.CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O |

Kanonische SMILES |

CCN(CC)CC.CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)

![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)